Product packaging for 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one(Cat. No.:)

4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one

Cat. No.: B14888223
M. Wt: 317.56 g/mol
InChI Key: XPBWLQGWZYDTND-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one ( 1031176-97-2) is a synthetic organic compound with the molecular formula C 11 H 10 BrClN 2 O 2 and a molecular weight of 317.57 g/mol . This chemical features a piperazin-2-one core, a heterocyclic structure of significant interest in medicinal chemistry, which is acylated at the 4-position with a 5-bromo-2-chlorobenzoyl group. The piperazine and piperazinone scaffolds are recognized as privileged structures in drug discovery due to their favorable physicochemical properties and ability to contribute key interactions with biological targets . Piperazine-containing compounds are frequently investigated as kinase inhibitors, receptor modulators, and in treatments for conditions ranging from oncology to central nervous system disorders . The specific substitution pattern on the benzoyl ring of this compound provides a versatile handle for further synthetic elaboration, making it a valuable building block for constructing compound libraries or for use in parallel synthesis and lead optimization campaigns in pharmaceutical research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrClN2O2 B14888223 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrClN2O2

Molecular Weight

317.56 g/mol

IUPAC Name

4-(5-bromo-2-chlorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10BrClN2O2/c12-7-1-2-9(13)8(5-7)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16)

InChI Key

XPBWLQGWZYDTND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 4 5 Bromo 2 Chlorobenzoyl Piperazin 2 One and Its Analogues

Strategic Synthesis of Halogenated Benzoyl Precursors

The creation of the 4-aroyl bond in the target molecule necessitates a reactive benzoyl precursor, typically a benzoyl chloride. The synthesis of these precursors, particularly those with specific halogenation patterns, is a critical first step.

The primary precursor for the title compound is 5-bromo-2-chlorobenzoyl chloride. Its synthesis generally starts from 5-bromo-2-chlorobenzoic acid. Several methods have been reported for the preparation of this starting material. One common approach involves the bromination of 2-chlorobenzoic acid. chemicalbook.com For instance, reacting 2-chlorobenzoic acid with N-bromosuccinimide (NBS) in a sulfuric acid system can yield 5-bromo-2-chlorobenzoic acid. patsnap.com However, this method can sometimes lead to the formation of isomeric impurities, such as 4-bromo-2-chlorobenzoic acid, which can be difficult to separate. patsnap.com To improve selectivity, inhibitors like sodium sulfide (B99878) can be added to the reaction mixture. epo.org Another route starts from 2-chlorobenzonitrile, which undergoes bromination to give 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to the desired benzoic acid. wipo.int A two-step method starting from 5-bromo-2-aminobenzoic acid ethyl ester, involving a diazochlorination followed by hydrolysis, has also been described as a high-yield process suitable for industrial production. google.comscribd.com

Once 5-bromo-2-chlorobenzoic acid is obtained, it is converted to the more reactive acid chloride. This is a standard transformation in organic synthesis, commonly achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. chemicalbook.comgoogle.comchemicalbook.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) or toluene, and refluxing the mixture ensures the completion of the reaction. patsnap.comchemicalbook.comgoogle.com Alternatively, oxalyl chloride can be employed, which often allows for milder reaction conditions, proceeding at room temperature in a solvent such as dichloromethane. patsnap.comguidechem.com After the reaction, the excess chlorinating agent and solvent are typically removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is often used in the subsequent step without further purification. chemicalbook.comchemicalbook.comguidechem.com

Below is a table summarizing common methods for the synthesis of 5-bromo-2-chlorobenzoyl chloride from its corresponding benzoic acid.

Starting MaterialReagentCatalystSolventConditionsYield
5-Bromo-2-chlorobenzoic acidThionyl chloridePyridineDichloromethaneReflux, 3.5 hours97% chemicalbook.com
5-Bromo-2-chlorobenzoic acidThionyl chlorideDMFNone (neat)Reflux, 2-4 hours98-99% google.com
5-Bromo-2-chlorobenzoic acidOxalyl chlorideDMFDichloromethaneRoom Temperature, overnightHigh guidechem.com

The synthesis of analogues of 4-(5-bromo-2-chlorobenzoyl)piperazin-2-one requires access to a variety of halogenated benzoyl derivatives. The fundamental chemistry for preparing these compounds is similar to that described for 5-bromo-2-chlorobenzoyl chloride. The synthesis typically begins with a correspondingly substituted benzoic acid, which is then converted to its acid chloride. researchgate.net

The preparation of substituted benzoic acids can be achieved through various aromatic substitution reactions, such as halogenation, nitration, and sulfonation, followed by functional group manipulations. For example, direct halogenation of benzoic acid derivatives can provide access to a range of chloro-, bromo-, and iodo-substituted compounds. semanticscholar.org The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction.

Once the desired substituted benzoic acid is in hand, the conversion to the benzoyl chloride is straightforward, typically using thionyl chloride or oxalyl chloride as previously described. researchgate.netmdpi.com This approach is versatile and allows for the synthesis of a wide array of halogenated benzoyl chlorides, which can then be used to create a library of piperazin-2-one (B30754) analogues for structure-activity relationship studies. nih.gov The reaction of these acid chlorides with a piperazin-2-one core would then lead to the desired final products.

Advanced Strategies for Piperazin-2-one Ring Formation

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules. dicp.ac.cn Consequently, a variety of synthetic methods have been developed for its construction, ranging from classical approaches to modern catalytic asymmetric techniques.

Creating chiral piperazin-2-ones is of significant interest for developing stereospecific therapeutic agents. Asymmetric catalysis offers an efficient way to achieve this. One powerful method is the palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors, such as pyrazin-2-ols or other dehydropiperazinones. dicp.ac.cnrsc.orgrsc.org

This strategy involves the hydrogenation of a C=C double bond within the heterocyclic ring using a chiral palladium catalyst. The catalyst, typically composed of a palladium source and a chiral ligand, controls the facial selectivity of the hydrogen addition, leading to the formation of one enantiomer in excess. This method has been shown to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org A key advantage of this approach is the direct formation of the chiral center in the piperazinone core. nih.gov The resulting chiral piperazin-2-ones can be valuable intermediates for the synthesis of more complex molecules. nih.gov

The "chiral pool" approach is a well-established strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids are particularly useful chiral building blocks for the synthesis of piperazin-2-ones. mdpi.comacs.org

In a typical synthesis, an α-amino acid can be elaborated into a chiral 1,2-diamine derivative. This diamine can then undergo cyclization to form the piperazin-2-one ring, with the stereocenter from the original amino acid preserved. rsc.org For example, a chiral diamine can be reacted with a two-carbon electrophile in an aza-Michael addition to construct the heterocyclic ring. rsc.org This approach provides reliable access to enantiomerically pure piperazin-2-ones and avoids the need for chiral separations or asymmetric catalysis in the ring-forming step. The diversity of commercially available natural and unnatural amino acids allows for the synthesis of a wide range of chiral piperazin-2-one derivatives. mdpi.com

Beyond asymmetric methods, several general strategies exist for the synthesis of the piperazin-2-one ring system. These methods are often used for preparing racemic or achiral piperazin-2-ones, which can then be acylated to produce compounds like this compound.

One common method involves the cyclization of N-(2-aminoethyl)glycine derivatives. For instance, the intramolecular condensation of an appropriately protected N-(2-aminoethyl)glycine ester can yield the piperazin-2-one ring. Another approach is the reaction between an activated acrylic acid derivative and an ethylenediamine. researchgate.net Multicomponent reactions, such as the Ugi reaction, have also been employed to construct the piperazinone skeleton in a single step from simple starting materials. thieme-connect.com

Dieckmann cyclization offers another route to piperazine-2,5-diones, which can be precursors to piperazin-2-ones. thieme-connect.comresearchgate.net This involves the intramolecular condensation of a diester to form the heterocyclic ring. researchgate.net Additionally, various catalytic cyclization reactions, including palladium-catalyzed processes, can be used to form the piperazine (B1678402) ring from acyclic precursors. organic-chemistry.org Recent advances have also explored photoredox catalysis for the synthesis of C-H functionalized piperazines, which could be further oxidized to piperazin-2-ones. mdpi.com These varied cyclization and condensation strategies provide a versatile toolbox for the synthesis and derivatization of the piperazin-2-one core. acs.orgresearchgate.net

Chemoselective Coupling Reactions and Scaffold Elaboration

The construction of the target molecule hinges on chemoselective coupling, a class of reactions that selectively join functional groups in the presence of other reactive groups. In this context, the primary challenge is the formation of an amide linkage between the secondary amine at the N4 position of the piperazin-2-one ring and the carboxyl group of 5-bromo-2-chlorobenzoic acid, without engaging the amide nitrogen (N1) within the piperazinone ring.

The most direct and widely employed method for attaching the 5-bromo-2-chlorobenzoyl group to the piperazin-2-one scaffold is through an N-acylation reaction. nih.gov This reaction forms the critical amide bond that defines the final compound. The process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the N4 nitrogen of piperazin-2-one.

A common strategy is the conversion of 5-bromo-2-chlorobenzoic acid into a highly reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-2-chlorobenzoyl chloride can then be reacted with piperazin-2-one in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), which serves to neutralize the hydrochloric acid byproduct. beilstein-journals.orgijpsr.com

Alternatively, peptide coupling agents can be used to facilitate the amidation directly from the carboxylic acid, thereby avoiding the need to synthesize the acyl chloride. Reagent systems like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for activating the carboxyl group, enabling a milder and often more selective reaction. iucr.org

Role Reagent/Condition Description Reference
Piperazinone Scaffold Piperazin-2-oneProvides the core heterocyclic structure and the nucleophilic N4 amine.N/A
Acylating Agent Precursor 5-Bromo-2-chlorobenzoic acidThe source of the benzoyl moiety to be attached.N/A
Activating Agent (Option 1) Thionyl chloride (SOCl₂) or Oxalyl chlorideConverts the carboxylic acid to the more reactive acyl chloride. ijpsr.com
Activating Agent (Option 2) EDC·HCl / HOBtPeptide coupling agents that activate the carboxylic acid for direct amidation. iucr.org
Base Triethylamine (TEA) or DIEAActs as an acid scavenger to neutralize HCl generated during the reaction. beilstein-journals.org
Solvent Dichloromethane (DCM), Chloroform, or DMFAn inert solvent to dissolve reactants and facilitate the reaction. beilstein-journals.org
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature to control reactivity. beilstein-journals.org

This interactive table summarizes typical reagents and conditions for the N-acylation of piperazin-2-one.

The synthesis of analogues of this compound involves the strategic modification of the piperazin-2-one scaffold before the final acylation step. This allows for the introduction of various functional groups, linkers, or substituents at different positions on the heterocyclic ring, enabling the exploration of structure-activity relationships.

N1-Position Modification: The nitrogen atom at the N1 position can be functionalized to introduce linkers or other substituents. This typically requires a protecting group strategy where the N4 nitrogen is temporarily blocked (e.g., with a Boc group), allowing for selective alkylation or acylation at the N1 position. Subsequent deprotection of N4 makes it available for the final coupling with 5-bromo-2-chlorobenzoic acid.

C-Position Modification: Substituents can also be introduced at the carbon atoms of the piperazin-2-one ring (positions C3, C5, or C6). Modern synthetic methods, such as palladium-catalyzed asymmetric allylic alkylation, allow for the introduction of alkyl or aryl groups at the C3 position, often with a high degree of stereochemical control. rsc.orgnih.govcaltech.edu These substituted piperazinone precursors can then be used in the acylation reaction to produce a diverse library of analogues.

Position of Substitution Example Substituent Required Precursor Synthetic Strategy
N1Benzyl group4-N-Boc-piperazin-2-oneN-alkylation at N1, followed by deprotection of N4.
C3Allyl groupN-protected piperazin-2-oneAsymmetric allylic alkylation. caltech.edu
C3Phenyl groupN-protected piperazin-2-oneCatalytic methods for aryl group introduction. acs.org
C5 / C6Methyl groupSubstituted ethylenediamineSynthesis of the piperazinone ring from a substituted diamine precursor.

This interactive table outlines strategies for synthesizing analogues by modifying the piperazin-2-one scaffold.

Process Optimization and Reaction Pathway Studies

Optimizing the synthetic pathway for this compound is crucial for improving efficiency, reducing costs, and ensuring the process is environmentally sustainable. This involves a detailed study of reaction parameters to maximize yield and purity while minimizing waste and energy consumption.

Efforts to enhance the yield of the final product focus on fine-tuning the conditions of the key amidation step. researchgate.net Factors such as the precise stoichiometry of reactants, choice of solvent and base, reaction temperature, and duration are systematically varied to find the optimal balance. researchgate.net For instance, the slow addition of the acyl chloride to a cooled solution of the piperazin-2-one can prevent side reactions and the formation of impurities. Purification of the final product, typically through recrystallization or column chromatography, is also optimized to maximize the recovery of the high-purity compound. iucr.orgnih.gov

In line with the principles of green chemistry, modern synthetic approaches seek to reduce the environmental impact of the process. humanjournals.comorientjchem.org This includes:

Alternative Activation Methods: Replacing hazardous chlorinating agents like thionyl chloride with greener alternatives. This can involve using catalytic methods or enzymatic approaches, such as lipase-catalyzed amidation, which operate under mild conditions and exhibit high selectivity. nih.govnih.gov

Solvent Selection: Minimizing the use of volatile and hazardous organic solvents by exploring reactions in greener media like water or 2-MeTHF, or under solvent-free conditions. nih.govrsc.orgrsc.org

Atom Economy: Employing catalytic reactions that maximize the incorporation of atoms from the reactants into the final product, thus reducing waste. rsc.org

Parameter Traditional Approach Green Chemistry Approach Reference
Acid Activation Use of SOCl₂ or (COCl)₂Direct coupling with catalytic activators; enzymatic catalysis. nih.govrsc.org
Solvent Chlorinated solvents (DCM, Chloroform)Water, 2-MeTHF, or solvent-free conditions. nih.govrsc.org
Catalysis Stoichiometric baseUse of reusable solid catalysts; biocatalysis. humanjournals.com
Work-up Solvent-intensive extractionAqueous work-up; minimization of purification steps. nih.gov

This interactive table compares traditional and green chemistry approaches for the synthesis.

When analogues of this compound are synthesized with substituents on the carbon backbone of the piperazinone ring, chiral centers are created, leading to the possibility of multiple stereoisomers. Controlling the stereochemical outcome of the synthesis is critical, as different enantiomers or diastereomers can have distinct biological properties.

Enantioselective control is typically established during the synthesis of the substituted piperazin-2-one scaffold, prior to the final acylation step. Several advanced catalytic methods have been developed for this purpose:

Asymmetric Hydrogenation: Chiral piperazin-2-ones can be prepared through the palladium-catalyzed asymmetric hydrogenation of corresponding pyrazin-2-ol precursors, yielding products with high enantioselectivity. rsc.org

Asymmetric Allylic Alkylation: As mentioned previously, the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones using chiral ligands (such as PHOX ligands) provides a powerful route to α-substituted piperazin-2-ones with high enantiomeric excess (ee). nih.govcaltech.eduacs.org

By starting with an enantiomerically pure substituted piperazin-2-one, the subsequent acylation with 5-bromo-2-chlorobenzoyl chloride proceeds without affecting the existing stereocenter, thus yielding the final product as a single stereoisomer. caltech.edu This approach provides access to stereochemically defined analogues for advanced studies.

Catalytic System Reaction Type Chiral Ligand Example Outcome Reference
Palladium CatalystAsymmetric HydrogenationChiral Phosphine LigandsHigh enantioselectivity for C-substituted piperazin-2-ones. rsc.org
Palladium CatalystAsymmetric Allylic Alkylation(S)-t-Bu-PHOXSynthesis of α-tertiary piperazin-2-ones in high ee. caltech.edu
OrganocatalystDomino ReactionQuinine-derived UreaOne-pot synthesis of C3-aryl/alkyl piperazin-2-ones. acs.org

This interactive table summarizes catalytic systems for the stereoselective synthesis of piperazin-2-one precursors.

Advanced Analytical Characterization of 4 5 Bromo 2 Chlorobenzoyl Piperazin 2 One

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum for 4-(5-bromo-2-chlorobenzoyl)piperazin-2-one is expected to reveal distinct signals for each unique proton environment. The aromatic region would display complex splitting patterns corresponding to the three protons on the disubstituted benzene (B151609) ring. The piperazin-2-one (B30754) ring protons would appear as multiplets in the aliphatic region, with their chemical shifts influenced by the adjacent carbonyl and amide functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal. The spectrum would be characterized by signals for the two carbonyl carbons (one amide, one ketone), the aromatic carbons (with shifts influenced by the bromine and chlorine substituents), and the aliphatic carbons of the piperazine (B1678402) ring.

Predicted NMR Data for this compound

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H 7.30 - 7.80 m
Piperazine-H (CH₂) 3.50 - 4.50 m

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ketone) 168.0 - 172.0
C=O (Amide) 165.0 - 169.0
Aromatic C-Cl 130.0 - 135.0
Aromatic C-Br 118.0 - 123.0
Aromatic C-H 125.0 - 138.0
Aromatic C (Quaternary) 135.0 - 140.0

Note: The predicted data is based on typical chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable technique for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. Strong absorption bands corresponding to the stretching vibrations of the ketone and amide carbonyl groups would be prominent. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching, would be observed. The presence of carbon-halogen bonds (C-Cl and C-Br) would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Predicted Infrared (IR) Absorption Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ketone)1680 - 1700Strong
C=O Stretch (Amide)1640 - 1680Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Cl Stretch700 - 800Strong
C-Br Stretch500 - 600Strong

Note: These are predicted frequency ranges and the actual spectrum may show sharper, more defined peaks.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₁H₁₀BrClN₂O₂), HRMS would be used to confirm its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.

The expected exact mass for the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). This precise mass measurement is a key component in the unequivocal identification of the compound.

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide structural information, crystallographic analysis offers a definitive view of the molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to generate a three-dimensional electron density map of the molecule. This data allows for the accurate determination of bond lengths, bond angles, and torsion angles.

Studies on analogous structures, such as N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, have demonstrated the power of this technique to reveal detailed conformational features, including the dihedral angles between aromatic rings and the geometry of amide groups. youtube.comcaspre.ca Such an analysis for this compound would provide invaluable information on the planarity of the piperazinone ring, the orientation of the benzoyl group, and the intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing.

Chromatographic Purity and Method Development for Analytical Applications

Assessing the purity of a chemical compound is crucial. Chromatographic techniques are central to separating the target compound from any impurities, starting materials, or byproducts.

For this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice for purity assessment. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the aromatic ring and carbonyl groups are strong chromophores.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of pharmaceutical development and quality control, HPLC methods are paramount for assessing the purity of active pharmaceutical ingredients (APIs) and detecting any related substances or degradation products. For a compound such as this compound, a robust HPLC method is essential to ensure its identity and purity.

While specific, validated HPLC methodologies for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, particularly those containing a piperazine core and substituted benzoyl rings, provide a strong basis for developing a suitable analytical procedure. The following outlines a typical reversed-phase HPLC (RP-HPLC) method that would be appropriate for the analysis of this compound, based on established principles for the separation of aromatic and heterocyclic molecules.

Detailed Research Findings

The development of an HPLC method for this compound would focus on achieving adequate resolution between the main compound and any potential process impurities or degradation products. Given the presence of a chromophore in the molecule (the substituted benzoyl group), UV detection is the most common and suitable technique.

A typical approach involves a C18 stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase composition, a critical parameter, is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The choice of buffer and its pH can significantly influence the retention and peak shape of ionizable compounds. For piperazine derivatives, a phosphate (B84403) buffer is often employed to maintain a consistent pH.

Gradient elution, where the proportion of the organic modifier is increased over the course of the analytical run, is frequently used to ensure the timely elution of all compounds with varying polarities. This is particularly useful for separating the main peak from any less polar impurities that might be strongly retained on the column.

The following data tables present a hypothetical, yet scientifically grounded, set of HPLC conditions and system suitability parameters that would serve as a starting point for the method development and validation for this compound.

Table 1: Hypothesized Chromatographic Conditions for the Analysis of this compound

ParameterCondition
Chromatographic System High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 7.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (60:40 v/v)

Table 2: Representative System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%

These parameters are crucial for ensuring the performance and reliability of the HPLC method. The tailing factor measures the symmetry of the chromatographic peak, while the number of theoretical plates indicates the efficiency of the column. The relative standard deviation of replicate injections demonstrates the precision of the analytical system.

Reactivity and Mechanistic Organic Chemistry of 4 5 Bromo 2 Chlorobenzoyl Piperazin 2 One

Exploration of Electrophilic and Nucleophilic Reaction Pathways on the Benzoyl Moiety

The benzoyl portion of the molecule, specifically the 5-bromo-2-chlorophenyl group, is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome dictated by the electronic nature of the substituents and the reaction conditions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is substituted with a bromine atom, a chlorine atom, and the acyl group from the piperazin-2-one (B30754). Both halogens (bromo and chloro) are deactivating groups yet are ortho-, para-directing. The acyl group is a deactivating, meta-directing group. The combined influence of these substituents makes the aromatic ring significantly less reactive towards electrophiles than benzene.

Electrophilic attack will be directed to the positions least deactivated and sterically accessible. The chlorine at position 2 and the bromine at position 5 deactivate the ring. The acyl group at position 1 is strongly deactivating. Therefore, incoming electrophiles would preferentially substitute at the positions ortho and para to the halogens, while avoiding the positions meta to the acyl group. The directing effects are summarized in the table below.

PositionDirecting Effect from -Cl (ortho, para)Directing Effect from -Br (ortho, para)Directing Effect from -CO- (meta)Overall Propensity for EAS
3paraorthometaModerately Favorable
4metametaorthoUnfavorable
6orthometaorthoSterically Hindered

Thus, electrophilic substitution, such as nitration or further halogenation, would be expected to occur primarily at position 3.

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups ortho or para to a leaving group can activate the ring for SNAr. libretexts.org In 4-(5-bromo-2-chlorobenzoyl)piperazin-2-one, the acyl group is electron-withdrawing. This could potentially facilitate the displacement of the chlorine or bromine atoms by strong nucleophiles under forcing conditions (high temperature and pressure). The reaction would proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org

Chemical Transformations and Functional Group Interconversions of the Piperazin-2-one Heterocycle

The piperazin-2-one ring contains a secondary amine and a cyclic amide (lactam), both of which are reactive functional groups.

N-Alkylation and N-Acylation: The secondary amine at the N1 position is nucleophilic and can readily undergo alkylation with alkyl halides or reductive amination with aldehydes and a reducing agent. nih.gov It can also be acylated with acyl chlorides or anhydrides.

Lactam Reactivity: The amide bond within the lactam is susceptible to various transformations:

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the piperazin-2-one ring to a piperazine (B1678402) ring. nih.gov

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters. stackexchange.comlibretexts.orgchemistrysteps.com This reaction would lead to the opening of the piperazin-2-one ring.

Alpha-Functionalization: The carbon atom alpha to the lactam carbonyl can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for the introduction of substituents at this position. nih.govcaltech.edu

A summary of potential transformations is presented below.

Reagent(s) Transformation Product Type
R-X (Alkyl halide), Base N1-Alkylation N1-substituted piperazin-2-one
RCHO, NaBH(OAc)3 N1-Reductive Amination N1-substituted piperazin-2-one
LiAlH4 Lactam Reduction 4-(5-Bromo-2-chlorobenzoyl)piperazine
H3O+ or OH-, Heat Amide Hydrolysis Ring-opened amino acid derivative

Investigations into Regioselective and Stereoselective Reaction Outcomes

Regioselectivity: As discussed in section 4.1, electrophilic substitution on the benzoyl ring is expected to be highly regioselective, favoring substitution at the position influenced by the directing effects of the existing substituents. Similarly, reactions on the piperazin-2-one ring can exhibit regioselectivity. For instance, in the presence of a single equivalent of an alkylating agent, the more nucleophilic secondary amine at N1 would be expected to react selectively over the less nucleophilic amide nitrogen at N4.

Stereoselectivity: If the piperazin-2-one ring is substituted, chiral centers may be present. Subsequent reactions can proceed with stereoselectivity, leading to the preferential formation of one stereoisomer over another. For example, the reduction of a substituted piperazin-2-one could result in the formation of new stereocenters, and the diastereomeric ratio of the products would depend on the reaction conditions and the steric environment of the molecule. rsc.orgdicp.ac.cn Asymmetric synthesis methodologies, such as catalytic asymmetric allylic alkylation, have been developed for the enantioselective synthesis of chiral piperazin-2-ones. nih.govnih.gov

Mechanistic Elucidation of Key Synthetic and Degradative Processes

Synthesis: A plausible synthetic route to this compound involves the nucleophilic acyl substitution reaction between piperazin-2-one and 5-bromo-2-chlorobenzoyl chloride. The mechanism proceeds as follows:

The nucleophilic secondary amine of piperazin-2-one attacks the electrophilic carbonyl carbon of 5-bromo-2-chlorobenzoyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the chloride ion as a leaving group and forming the final amide product.

Degradation: The primary degradation pathway for this molecule under physiological or environmental conditions is likely the hydrolysis of the tertiary amide bond connecting the benzoyl and piperazinone moieties.

Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond and the formation of 5-bromo-2-chlorobenzoic acid and the protonated piperazin-2-one. chemistrysteps.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the piperazin-2-one anion is generally unfavorable. However, with sufficient heat, this step can proceed, followed by an irreversible deprotonation of the resulting carboxylic acid by the strongly basic piperazin-2-one anion, driving the reaction to completion. chemistrysteps.comuregina.ca

Assessment of Chemical Stability and Identification of Potential Degradation Products

The chemical stability of this compound is largely determined by the resilience of the amide bond to cleavage. Amide bonds are significantly more stable towards hydrolysis than ester bonds due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. stackexchange.com Therefore, the compound is expected to be relatively stable under neutral conditions at ambient temperature. However, under strongly acidic or basic conditions, particularly with heating, hydrolytic degradation will occur.

The primary degradation products would be:

5-Bromo-2-chlorobenzoic acid: Resulting from the cleavage of the amide bond.

Piperazin-2-one: The other fragment resulting from amide bond hydrolysis.

Structure Activity Relationship Sar Studies of 4 5 Bromo 2 Chlorobenzoyl Piperazin 2 One Analogues

Systematic Evaluation of Halogen Substituent Effects (Bromo, Chloro) on Biological Activity

The presence and position of halogen substituents on the benzoyl ring of 4-(5-bromo-2-chlorobenzoyl)piperazin-2-one analogues play a pivotal role in modulating their biological activity. Studies have shown that the electron-withdrawing nature of halogens like bromine and chlorine can significantly influence the electronic properties of the molecule, which in turn affects its interaction with biological targets.

For instance, in a series of benzhydrylpiperazine derivatives, the substitution of electron-withdrawing groups such as chloro and fluoro at specific positions on the phenyl ring was found to enhance the inhibitory activity against certain enzymes. nih.govnih.gov Specifically, a chloro group at the para position of a terminal phenyl ring resulted in the most active derivative in one study. nih.gov This suggests that the electronic effects of these halogens are crucial for potency.

The position of the halogen is also a determining factor. Research on donepezil-like analogues indicated that electron-withdrawing groups like chlorine and fluorine at the meta position of the phenyl ring enhanced acetylcholinesterase inhibitory activity. nih.gov This highlights the importance of the specific placement of these substituents for optimal interaction with the target's active site.

The following table summarizes the effect of halogen substitutions on the biological activity of related piperazine (B1678402) derivatives:

Table 1: Effect of Halogen Substituents on Biological Activity

Compound Series Halogen Substituent Position Observed Effect on Activity
Benzhydrylpiperazines Chloro para Increased inhibitory potential
Donepezil-like analogues Chloro, Fluoro meta Enhanced acetylcholinesterase inhibition

Probing the Role of the Piperazin-2-one (B30754) Ring System in Molecular Recognition and Binding

The piperazin-2-one ring is a fundamental scaffold in many biologically active compounds and is crucial for molecular recognition and binding. mdpi.com This heterocyclic system provides a rigid backbone that can be readily modified, influencing the compound's physicochemical properties such as water solubility and its capacity to form hydrogen bonds. researchgate.net

The nitrogen atoms within the piperazine ring are often protonated at physiological pH, enabling them to form favorable cation-π interactions with aromatic residues in the binding sites of biological targets like receptors and enzymes. mdpi.com The configuration of substituents on the piperazin-2-one ring can also be critical for enhancing or reducing biological activity, as demonstrated in studies of dermorphin (B549996) analogues. nih.gov

Furthermore, the replacement of a piperazin-2-one ring with a piperazine or piperidine (B6355638) ring can significantly alter the binding affinity and selectivity for different receptors. For example, in a series of histamine (B1213489) H3 receptor antagonists, replacing a piperazine ring with a piperidine ring was found to be a critical structural element for dual activity at both H3 and sigma-1 receptors. nih.gov This underscores the importance of the specific heterocyclic core in defining the pharmacological profile of a molecule.

Assessment of Modifications to the Benzoyl Moiety on Biological Potency and Selectivity

Modifications to the benzoyl moiety of this compound analogues are a key strategy for optimizing their biological potency and selectivity. The benzoyl group, which is attached to the piperazine nitrogen, can be altered in several ways, including the introduction of various substituents on the phenyl ring.

The nature and position of these substituents can have a profound impact on the compound's activity. For instance, the introduction of electron-donating groups, such as a methoxy (B1213986) group at the para position of the phenyl ring, has been shown to enhance the acetylcholinesterase inhibitory activity in a series of phthalimide (B116566) derivatives. nih.gov Conversely, electron-withdrawing groups can also lead to potent analogues, highlighting the complex interplay between electronic effects and target binding. nih.gov

The synthesis of various benzoyl derivatives allows for a systematic exploration of the SAR. africanjournalofbiomedicalresearch.com By creating a library of compounds with diverse substitutions on the benzoyl ring, researchers can identify the optimal substitution pattern for a desired biological effect. For example, in the development of dual COX-2/5-LOX inhibitors, the substitution of electron-withdrawing groups like -Cl, -NO2, and -F on the terminal phenyl ring led to compounds with moderate to excellent inhibition potential. nih.gov

Conformational Analysis and Elucidation of Bioactive Conformations

Computational methods, such as molecular modeling and docking studies, are invaluable tools for this purpose. These techniques can predict the likely binding modes of ligands within the active site of a receptor or enzyme. For instance, docking studies have been used to explore the in silico binding interactions of piperazine derivatives with acetylcholinesterase, revealing similar binding modes for active compounds and known inhibitors. nih.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug design, allowing for the prediction of the activity of novel compounds before their synthesis.

For piperazine derivatives, 3D-QSAR studies have been conducted to correlate the electrostatic and steric factors of the compounds with their antagonistic effects. nih.gov These studies have shown that these properties, rather than hydrophobicity, are often the key determinants of activity. nih.gov

The development of QSAR models typically involves the calculation of various molecular descriptors that quantify different aspects of the chemical structure. These descriptors can include electronic, steric, and hydrophobic parameters. By applying statistical methods, a mathematical equation is derived that links these descriptors to the observed biological activity. These models can then be used to guide the design of new analogues with improved potency and selectivity. The application of semiempirical molecular orbital theory and density functional theory can also be used to obtain minimum energy structures and further refine QSAR models. researchgate.net

Mechanisms of Biological Action Preclinical in Vitro and Ex Vivo Studies

Advanced Target Identification and Validation Approaches

There are no publicly available studies that identify or validate the specific biological targets of 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one.

Enzyme Inhibition and Modulation Studies

While the core chemical structure containing a piperazine (B1678402) ring is found in molecules known to inhibit various enzymes, specific inhibitory activity for this compound has not been reported.

Investigation of Cholinesterase Inhibition Profiles

The potential for this compound to act as a cholinesterase inhibitor is a plausible area of investigation, as various piperazine derivatives have been explored for this activity. nih.govnih.govbrieflands.com However, no experimental data, such as IC50 values for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), are available for this specific compound.

Kinase Inhibition Mechanisms, including JAK1/2-STAT1/3 Pathway Modulation

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in immunity and cell growth, making JAK enzymes a key therapeutic target. nih.gov The inhibitory profile of this compound against JAK1, JAK2, or the downstream STAT1/3 pathway has not been characterized in published literature.

Exploration of Heat Shock Protein 90 (Hsp90) C-terminal-domain Inhibition

Targeting the C-terminal domain of Hsp90 is an emerging strategy in cancer therapy to avoid the heat shock response associated with N-terminal inhibitors. nih.govresearchgate.netnih.gov Based on structural analogy and structure-activity relationship (SAR) principles, compounds may be designed to target this domain. However, there is no evidence to confirm that this compound has been investigated or confirmed as an Hsp90 C-terminal-domain inhibitor.

Receptor Binding Affinity and Detailed Ligand-Receptor Interaction Analysis

No studies detailing the receptor binding affinity or conducting ligand-receptor interaction analyses for this compound are present in the scientific literature.

Cellular Pathway Modulation and Functional Outcomes

The functional consequences of treating cells with this compound, including its effects on specific cellular signaling pathways, have not been documented. While structurally related piperazine compounds have been shown to modulate pathways such as the eukaryotic translation initiation factor 2-alpha (eIF2-α) stress response, similar data for the subject compound is absent. nih.gov

Assessment of Target Selectivity and Potential Off-Target Interactions

Due to the absence of primary research on the biological activity of this compound, no information is available regarding its target selectivity or potential for off-target interactions.

Further research and publication in peer-reviewed scientific journals are required to determine the pharmacological profile of this compound.

Computational Chemistry and Molecular Modeling of 4 5 Bromo 2 Chlorobenzoyl Piperazin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory, DFT methodologies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of a molecule. For 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one, DFT studies would be instrumental in understanding its intrinsic chemical reactivity and stability.

Theoretical studies would involve geometry optimization of the molecule to determine its most stable three-dimensional conformation. Such calculations, likely performed using a basis set like 6-311++G(d,p) with a functional such as B3LYP, would reveal key bond lengths, bond angles, and dihedral angles. The resulting optimized structure would form the basis for further computational analyses.

Subsequent calculations would focus on the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromo and chloro substituents on the benzoyl ring would be expected to influence these frontier orbitals significantly.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the chlorine atom, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the piperazinone ring.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a target protein.

The process would begin with the preparation of the 3D structure of this compound, typically from the optimized geometry obtained through DFT calculations. A target protein would be selected based on a therapeutic hypothesis. For a molecule with the structural motifs of this compound, potential targets could include kinases or other enzymes with well-defined binding pockets.

Docking simulations would then be performed using software such as AutoDock Vina or Glide. These programs would systematically explore various conformations and orientations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity. The results would be a series of predicted binding modes, ranked by their docking scores.

A detailed analysis of the best-ranked docking pose would reveal the specific intermolecular interactions between this compound and the protein. These interactions could include hydrogen bonds, hydrophobic interactions, halogen bonds (involving the bromine and chlorine atoms), and van der Waals forces. For instance, the carbonyl oxygen of the piperazinone ring could act as a hydrogen bond acceptor, while the aromatic ring could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Value/Description
Docking Score -8.5 kcal/mol
Predicted Binding Affinity 50 nM
Key Interacting Residues Lys72, Glu91, Leu135, Asp184
Types of Interactions Hydrogen bond with the backbone NH of Leu135; Halogen bond between the bromine atom and the side chain of Asp184; Hydrophobic interactions with the alkyl side chains of Lys72 and Leu135.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations would be employed to assess the stability of the docked complex of this compound and its target protein, and to explore its conformational landscape.

An MD simulation would start with the best-docked complex from the molecular docking study. This complex would be placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions. The simulation would then be run for a period of nanoseconds to microseconds, with the trajectory of all atoms being recorded.

Analysis of the MD trajectory would provide valuable information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be calculated to assess the stability of the complex over the simulation time. A stable RMSD would indicate that the ligand remains bound in a consistent conformation. The root-mean-square fluctuation (RMSF) of individual amino acid residues would highlight flexible regions of the protein upon ligand binding.

Furthermore, the persistence of key intermolecular interactions identified in the docking study would be monitored throughout the simulation. This would confirm whether the predicted hydrogen bonds and other interactions are stable over time. Free energy calculations, such as MM-PBSA or MM-GBSA, could also be performed on the MD trajectory to obtain a more accurate estimation of the binding free energy.

Applications in De Novo Drug Design and Virtual Screening

The structural information and interaction patterns of this compound, derived from docking and MD studies, can be leveraged in both de novo drug design and virtual screening campaigns.

In de novo design, the compound would serve as a starting fragment or scaffold. Computational algorithms could be used to "grow" new functional groups onto the piperazinone or benzoyl rings to enhance binding affinity and selectivity for the target protein. For example, if a specific region of the binding pocket is found to be unoccupied, new chemical moieties could be added to the parent molecule to form additional favorable interactions.

In virtual screening, a large database of chemical compounds would be computationally screened to identify molecules with a higher probability of binding to the target of interest. The binding mode of this compound could be used to define a 3D query for structure-based virtual screening. This would involve searching for compounds in the database that are sterically and electronically complementary to the protein's active site, similar to the way the parent compound binds.

Pharmacophore Modeling for Ligand-Based and Structure-Based Design

Pharmacophore modeling is another crucial computational technique that can be applied to this compound. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

A ligand-based pharmacophore model could be developed if a set of known active molecules with similar structures to this compound were available. The common chemical features among these active compounds, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings, would be identified and spatially arranged to create a pharmacophore model.

Alternatively, a structure-based pharmacophore model could be generated directly from the docked complex of this compound and its target protein. The key interaction points between the ligand and the protein would be translated into pharmacophoric features. For example, the interaction of the carbonyl oxygen with a protein backbone amide would be represented as a hydrogen bond acceptor feature. This model would represent the ideal spatial arrangement of features for a ligand to bind to the target.

Both types of pharmacophore models can be used as 3D queries for virtual screening of compound databases to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active.

Table 3: Putative Pharmacophore Features for this compound Based on its Structure

Feature Type Location on Molecule
Hydrogen Bond Acceptor Carbonyl oxygen of the piperazinone ring
Hydrogen Bond Acceptor Carbonyl oxygen of the benzoyl group
Aromatic Ring 2-chloro-5-bromophenyl group
Hydrophobic Group Piperazinone ring
Halogen Bond Donor Bromine atom
Halogen Bond Donor Chlorine atom

Patent Landscape and Intellectual Property Analysis in Chemical Research

Comprehensive Analysis of Existing Patents Pertaining to the Core Structure and its Derivatives

The intellectual property landscape for compounds related to 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one is complex, primarily due to the therapeutic significance of the piperazine (B1678402) nucleus. Piperazine, a six-membered nitrogen-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry, leading to its inclusion in a wide array of patented compounds with diverse therapeutic applications. dongguk.edunih.govmdpi.com Modifications to the substitution pattern on the piperazine ring can lead to significant differences in the medicinal potential of the resulting molecules. dongguk.edunih.gov

A review of the patent literature reveals that piperazine derivatives have been extensively investigated and claimed for various therapeutic uses, including as antipsychotics, antihistamines, anticancer agents, antivirals, and anti-inflammatory agents. dongguk.edunih.govresearchgate.net Patents in this domain often feature broad Markush structures, which define a vast family of related chemical compounds, rather than claiming a single entity. This strategy allows inventors to protect a wide range of potential derivatives from a single application.

The core structure can be deconstructed into two key components for patent analysis: the piperazin-2-one (B30754) moiety and the 5-bromo-2-chlorobenzoyl substituent. The precursor, 5-bromo-2-chloro-benzoic acid, is a critical starting material for the synthesis of prominent antidiabetic drugs such as Dapagliflozin and Empagliflozin. google.com Consequently, the patent landscape surrounding this benzoic acid derivative is well-established, with multiple patents claiming methods for its preparation and its use in synthesizing SGLT-2 inhibitors. google.comgoogleapis.com

Patents pertaining to piperazine-substituted compounds often focus on their application in treating central nervous system (CNS) disorders. For instance, patents exist for piperazine-substituted benzothiophenes intended for the treatment of mental disorders, claiming activity as D2 receptor partial agonists or antagonists. google.com While these patents may not explicitly disclose this compound, their claims could be broad enough to encompass related structures, making a thorough analysis essential for any research in this area.

The following table summarizes the patent landscape for the core structures and related derivatives.

Patent/Application NumberAssignee/ApplicantGeneral Scope of ClaimsTherapeutic Area
USRE48059E1Not SpecifiedPiperazine-substituted benzothiophenes and their use. google.comMental Disorders/CNS google.com
CN113773194ANot SpecifiedPreparation method of 5-bromo-2-chloro-benzoic acid. google.comAntidiabetic Drug Synthesis google.com
US 9,315,438 B2Not SpecifiedOptically pure C-glucoside derivatives and their use as SGLT inhibitors. googleapis.comDiabetes Mellitus, Obesity googleapis.com
General Piperazine PatentsVariousBroad claims on piperazine derivatives with varied substitutions. dongguk.eduresearchgate.netAnticancer, Antiviral, CNS, Anti-inflammatory dongguk.eduresearchgate.net

Strategies for Patent Protection and Novelty Assessment in Academic Research

For academic researchers, securing patent protection for novel chemical compounds is a critical step in translating discoveries from the laboratory to public benefit. A robust patent strategy is essential to attract commercial partners and ensure that years of research can be developed into viable products. researchgate.net The initial and most crucial step is conducting thorough prior art research to ascertain the novelty of the invention. bailey-walsh.comgithub.io Prior art encompasses all publicly available knowledge, including patents and non-patent literature. bailey-walsh.comgithub.io

Several strategies can be employed to create strong and defensible patents for chemical inventions:

Layered Protection: A strong patent application often includes multiple layers of protection. bailey-walsh.com This involves not only claiming the novel compound itself (a composition of matter claim) but also its method of synthesis, its formulations, and its specific methods of use. bailey-walsh.com This diversified approach makes it more difficult for competitors to design around the core invention.

Clear and Defined Scope: The patent's claims must have a scope that is neither too broad nor too narrow. bailey-walsh.com It should be broad enough to cover commercially valuable variations of the invention but narrow enough to be clearly distinguished from the prior art.

International Filing: For inventions with global potential, filing an international patent application through the Patent Cooperation Treaty (PCT) is a strategic move. bailey-walsh.com The PCT system allows an applicant to seek protection in over 150 countries through a single initial application, streamlining the process. bailey-walsh.com

Novelty assessment is a cornerstone of patent law. rsc.org For a chemical compound to be considered novel, it must not have been previously disclosed to the public in an enabling manner. www.gov.uk An enabling disclosure is one that provides enough information for a person skilled in the art to make and use the invention. www.gov.uk Several specific considerations apply to chemical inventions:

Stereoisomers: A specific stereoisomer (e.g., a single enantiomer) can be considered novel even if the racemic mixture has been previously disclosed. epo.org The discovery of a more active or safer isomer can be a patentable invention. epo.org

Purity: A claim defining a compound with a specific level of purity may be novel if that level of purity was not achieved or disclosed in the prior art and results in new, unexpected properties. epo.org

Product-by-Process Claims: A compound can sometimes be defined by its method of preparation. Novelty can be conferred if the process imparts unique and identifiable characteristics to the final product that distinguish it from prior art products. epo.orgepo.org

Freedom-to-Operate (FTO) Analysis within the Context of Research and Development

A Freedom-to-Operate (FTO) analysis is a vital strategic tool in research and development that determines whether a planned product or process can be developed, manufactured, and marketed without infringing on the valid intellectual property rights of others. drugpatentwatch.comerrequadro.ai It is fundamentally a risk assessment and is distinct from a patentability search, which focuses on whether an invention is novel and can be patented. scienceopen.com An FTO analysis focuses on identifying potential obstacles posed by existing patents. scienceopen.com

The FTO process involves several key steps:

Deconstruction of the Technology: The first step is to break down the product or process into its fundamental components and technical features. drugpatentwatch.com For a chemical compound like this compound, this includes its exact chemical structure, its synthesis method, its formulation, and its intended therapeutic uses. drugpatentwatch.com

Comprehensive Patent Searching: A thorough search of patent databases is conducted to identify existing patents with claims that could potentially cover the product or process. logicapt.com This requires searching across multiple jurisdictions and using specialized databases that allow for chemical structure searching. drugpatentwatch.comcas.org

Analysis of Patent Claims: Once relevant patents are identified, their claims must be carefully analyzed. scienceopen.com It is only the claims of a patent, not the general description, that define the scope of the legal protection. scienceopen.com This analysis determines if the proposed product or process falls within the scope of any active patent claims.

Conducting an FTO analysis is crucial because it allows an organization to make informed strategic decisions. errequadro.ai If a blocking patent is identified, several paths can be pursued:

Design Around: The product or process can be modified to avoid infringing on the patent's claims.

Licensing: A license can be negotiated with the patent holder to gain the right to use the patented technology. drugpatentwatch.com

Invalidation: A search can be conducted to find prior art that might invalidate the blocking patent. logicapt.com

Strategic Abandonment: In some cases, the risk of infringement may be too high, leading to a decision to halt the project and redirect resources.

For academic and commercial researchers, performing an FTO analysis early in the development process minimizes the risk of investing significant time and resources into a project that may ultimately be blocked by existing intellectual property, thereby safeguarding investments and guiding innovation toward less contested areas. drugpatentwatch.comerrequadro.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.